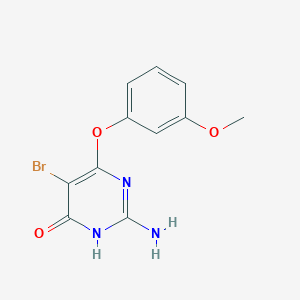

2-amino-5-bromo-6-(3-methoxyphenoxy)-4(3H)-pyrimidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

2-amino-5-bromo-6-(3-methoxyphenoxy)-4(3H)-pyrimidinone and its derivatives can be synthesized using a regioselective lithiation–substitution protocol, highlighting the versatility of pyrimidinone transformations into various substituted amino derivatives and chloro pyrimidines (Singh, Balzarini, & Singh, 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques like NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations, providing insights into their crystalline forms and confirming the presence of specific substituents and their configurations (Martins et al., 1998).

Chemical Reactions and Properties

Pyrimidinones undergo a variety of chemical reactions, including transformations into alkyluracils, 2-alkoxy-4(3H)-pyrimidinones, and the formation of cyclic and acyclic derivatives. These transformations are indicative of the reactive nature of the pyrimidinone ring and its utility in synthesizing a broad range of chemical entities (Botta et al., 1984; Botta et al., 1985).

Physical Properties Analysis

Physical properties, including solubility, crystalline structure, and melting points, are crucial for understanding the behavior of these compounds under various conditions. Detailed analysis through X-ray crystallography has provided insights into the tautomeric forms, crystalline structures, and intermolecular hydrogen bonding, which are pivotal for predicting the reactivity and stability of these compounds (Craciun et al., 1998).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are fundamental for utilizing these compounds in further synthetic applications. Studies have shown that pyrimidinones can engage in a wide array of chemical reactions, making them versatile intermediates in organic synthesis (Fan & Cheng, 1993).

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Research in the synthesis and chemical transformations of pyrimidinone derivatives focuses on developing new synthetic methods and understanding the chemical behavior of these compounds. For example, the study on the regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones explores a highly regioselective lithiation–substitution protocol. This research is pivotal for generating derivatives with potential antiviral activity, showcasing the adaptability of pyrimidinone scaffolds for generating bioactive molecules (Kamaljit Singh, Kawaljit Singh, & J. Balzarini, 2013).

Molecular Structure Analysis

Studies on the molecular structure of heterocycles, including pyrimidinones, are crucial for understanding the relationship between structure and function. The structural analysis of 5-Bromo-4, 6-dimethoxy-4-(trichloromethyl)hexahydro 2-pyrimidinone, determined through NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations, provides insights into the stereochemistry and stability of these molecules. Such structural elucidations are fundamental for the rational design of derivatives with desired biological properties (M. Martins, N. Zanatta, et al., 1998).

Potential Biological Activities

The exploration of 2-amino-5-bromo-6-(3-methoxyphenoxy)-4(3H)-pyrimidinone derivatives for their biological activities is a significant area of research. For instance, the structural modification of pyrimidinone derivatives to assess their antiviral activity highlights the potential therapeutic applications of these compounds. Although some derivatives exhibited activity against various virus strains, their efficacy was close to their toxicity threshold, indicating the need for further optimization (Kamaljit Singh, Kawaljit Singh, & J. Balzarini, 2013).

Propriétés

IUPAC Name |

2-amino-5-bromo-4-(3-methoxyphenoxy)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O3/c1-17-6-3-2-4-7(5-6)18-10-8(12)9(16)14-11(13)15-10/h2-5H,1H3,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIXIIQGTRMXLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=C(C(=O)NC(=N2)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5352135 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5547723.png)

![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5547729.png)

![8-{[2-(3,4-diethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547731.png)

![N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5547749.png)

![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)

![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)

![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)

![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)